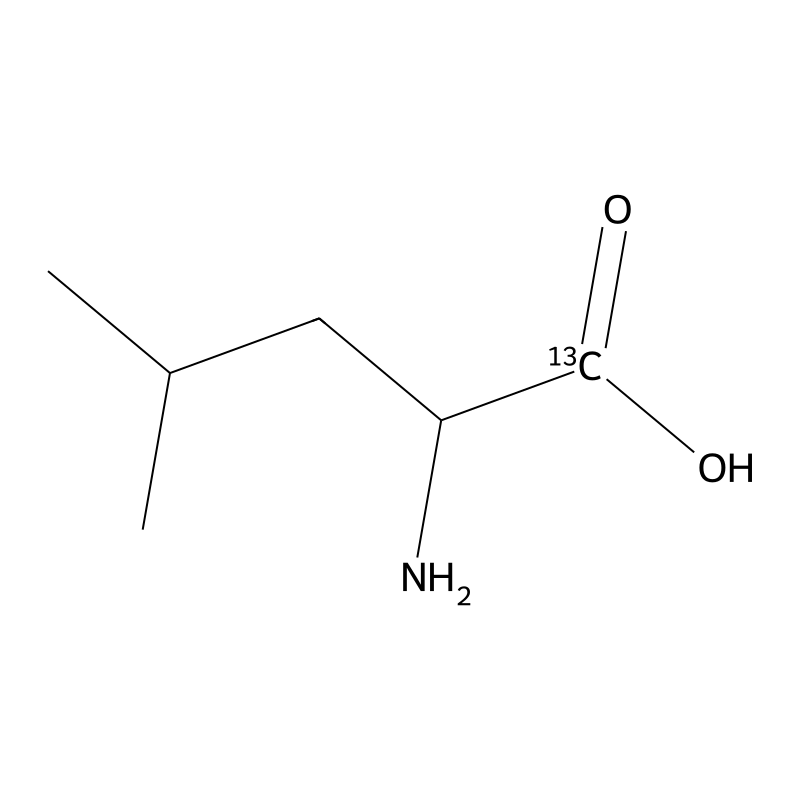DL-Leucine-1-13C

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Metabolic Tracing
Metabolic tracing involves monitoring the fate of a specific molecule within a biological system. DL-Leucine-1-13C acts as a tracer molecule due to the presence of the carbon-13 isotope. This isotope has a slightly different magnetic resonance property compared to the more common carbon-12 isotope found in nature. Researchers can exploit this difference using techniques like nuclear magnetic resonance (NMR) spectroscopy to track the incorporation and movement of DL-Leucine-1-13C within an organism or cell culture .
Here are some specific applications of DL-Leucine-1-13C in metabolic tracing:
- Protein synthesis: Researchers can use DL-Leucine-1-13C to study the rate and efficiency of protein synthesis in cells and tissues. By measuring the incorporation of the labeled leucine into newly formed proteins, scientists can gain insights into protein turnover and how different conditions affect protein production .
- Muscle metabolism: DL-Leucine-1-3C can be used to investigate the metabolism of leucine in muscle tissue. This is particularly relevant in studies on exercise physiology and muscle wasting disorders. By tracing the labeled leucine, researchers can determine how exercise or disease conditions affect leucine breakdown and utilization for energy production .
- Cancer research: Cancer cells often exhibit altered metabolic profiles compared to healthy cells. DL-Leucine-1-13C can be a valuable tool to study these differences. Researchers can use it to investigate how cancer cells utilize leucine for growth and proliferation, potentially aiding in the development of new cancer therapies .
DL-Leucine-1-13C is a stable isotope-labeled form of the branched-chain amino acid leucine, which is crucial for protein synthesis and metabolic processes in living organisms. It contains a carbon atom that is isotopically enriched with carbon-13, making it valuable for various research applications, particularly in metabolic studies and tracer experiments. Leucine itself is an essential amino acid, meaning it must be obtained through diet, as animals cannot synthesize it de novo. The molecular formula for DL-Leucine-1-13C is C₆H₁₃NO₂, and it plays a significant role in stimulating muscle protein synthesis through activation of the mammalian target of rapamycin signaling pathway .
These methods allow for the production of high-purity DL-Leucine-1-13C suitable for research applications .
DL-Leucine-1-13C has diverse applications in scientific research:
- Metabolic Studies: It is widely used as a tracer in metabolic studies to track the fate of leucine in biological systems.
- Nutritional Research: Investigating the effects of dietary leucine on health outcomes, particularly in muscle metabolism and aging.
- Pharmacokinetics: Understanding how drugs interact with amino acids and their metabolic pathways.
These applications leverage the unique properties of stable isotopes to provide insights into biochemical processes .
Interaction studies involving DL-Leucine-1-13C often focus on its metabolic pathways and how it interacts with other biomolecules:
- Protein Interactions: Research shows that leucine can influence the activity of various enzymes involved in protein synthesis and degradation.
- Hormonal Interactions: Leucine's role in stimulating insulin secretion highlights its importance in glucose metabolism and energy homeostasis.
These studies help elucidate the complex interactions between amino acids, hormones, and metabolic pathways .
Several compounds are similar to DL-Leucine-1-13C due to their structural or functional characteristics. Here are some notable comparisons:
| Compound | Structure | Key Features |
|---|---|---|
| L-Leucine | C₆H₁₃NO₂ | Natural form; essential amino acid; stimulates mTOR |
| D-Leucine | C₆H₁₃NO₂ | Enantiomer of L-leucine; less biologically active |
| β-Hydroxy β-methylbutyric acid | C₄H₇NO₃ | Metabolite of leucine; promotes muscle growth |
| L-Valine | C₅H₁₁NO₂ | Another branched-chain amino acid; similar functions |
DL-Leucine-1-13C's uniqueness lies in its stable isotope labeling, which allows for precise tracking in metabolic studies compared to its non-labeled counterparts. This characteristic makes it particularly valuable for researchers studying metabolic pathways involving branched-chain amino acids .








